molecular formula C13H12BrNO4 B5769332 5-bromo-N-(3,5-dimethoxyphenyl)furan-2-carboxamide

5-bromo-N-(3,5-dimethoxyphenyl)furan-2-carboxamide

Cat. No.: B5769332
M. Wt: 326.14 g/mol
InChI Key: OLVAJQAQZODZGY-UHFFFAOYSA-N
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Description

5-bromo-N-(3,5-dimethoxyphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of 5-bromo-N-(3,5-dimethoxyphenyl)furan-2-carboxamide typically involves several stepsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-bromo-N-(3,5-dimethoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-bromo-N-(3,5-dimethoxyphenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,5-dimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-bromo-N-(3,5-dimethoxyphenyl)furan-2-carboxamide can be compared with other furan derivatives such as:

Properties

IUPAC Name

5-bromo-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c1-17-9-5-8(6-10(7-9)18-2)15-13(16)11-3-4-12(14)19-11/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVAJQAQZODZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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